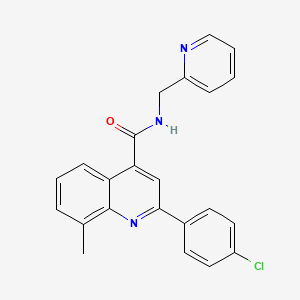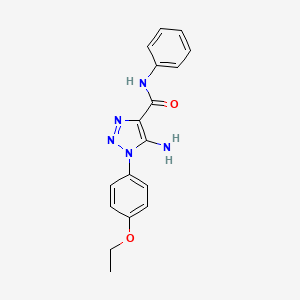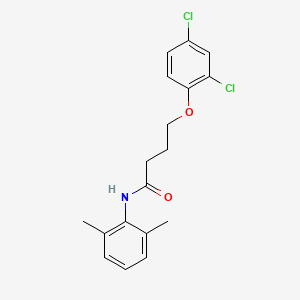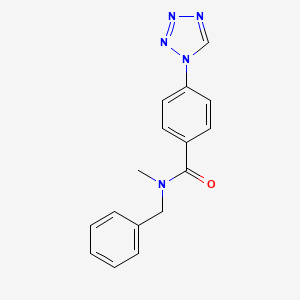
2-(4-chlorophenyl)-8-methyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "2-(4-chlorophenyl)-8-methyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide" often involves the use of multistep chemical reactions that include the formation of intermediate compounds, which are then further reacted to achieve the desired molecule. For example, the synthesis of various quinoline and pyridin-2-one derivatives utilizes cyanoacetamides reacted with different reagents to afford novel compounds with potential antimicrobial activities (Behbehani et al., 2012).
Molecular Structure Analysis
The molecular structure of "2-(4-chlorophenyl)-8-methyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide" and related compounds is characterized through techniques such as X-ray crystallography. This allows for the determination of the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its chemical behavior and interactions. Studies on isomeric quinolines reveal the importance of π-π stacking and other molecular interactions in determining the solid-state structure of these compounds (de Souza et al., 2015).
Chemical Reactions and Properties
"2-(4-chlorophenyl)-8-methyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide" can participate in various chemical reactions that modify its structure and introduce new functional groups. These reactions are fundamental for exploring its chemical properties and potential applications. For instance, the introduction of different substituents into the quinoline nucleus can significantly affect the molecule's reactivity and its interaction with biological targets (Jansson et al., 2006).
Physical Properties Analysis
The physical properties of "2-(4-chlorophenyl)-8-methyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide," such as melting point, solubility, and stability, are essential for its formulation and application in various fields. These properties can be influenced by the molecular structure and the presence of specific functional groups. Research on similar compounds has shown that minor modifications to the molecular structure can significantly impact these physical properties, affecting their practical use (Gallagher et al., 2022).
Chemical Properties Analysis
The chemical properties of "2-(4-chlorophenyl)-8-methyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide," including its reactivity, stability under various conditions, and interactions with other molecules, are crucial for its application in chemical syntheses and potential pharmacological uses. The study of these properties enables the design of molecules with desired activities and selectivities. Investigations into the reactivity and functional group transformations of related compounds offer insights into optimizing these properties for specific applications (Meth-Cohn et al., 1981).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-8-methyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O/c1-15-5-4-7-19-20(23(28)26-14-18-6-2-3-12-25-18)13-21(27-22(15)19)16-8-10-17(24)11-9-16/h2-13H,14H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMWFBWBDDQXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-8-methyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl]-6-methyl-4H-pyran-4-one](/img/structure/B4537752.png)
![N-(2-bromo-4,6-difluorophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4537763.png)
![4-isobutyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide](/img/structure/B4537768.png)
![N-phenyl-N'-{2-[(2-thienylmethyl)thio]ethyl}urea](/img/structure/B4537774.png)

![4-allyl-3-(5-bromo-1-benzofuran-2-yl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4537783.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4537787.png)
![N-[4-(aminocarbonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4537797.png)
![3-allyl-5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4537804.png)

![phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone](/img/structure/B4537814.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4537815.png)
![N-cycloheptyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4537851.png)
